molecular formula C48H75N13O15 B12418216 Allo-aca

Allo-aca

Cat. No.: B12418216
M. Wt: 1074.2 g/mol
InChI Key: HBIZXCPYXWQUEB-PPHQEZGGSA-N
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Description

Allo-aca is a designer peptide that acts as a leptin receptor antagonist. It is a potent and specific inhibitor of leptin signaling, which plays a crucial role in regulating energy balance, food intake, and various physiological processes. This compound has shown promising results in various cellular and animal models, making it a potential candidate for therapeutic applications in diseases related to leptin signaling .

Preparation Methods

Allo-aca is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The sequence of this compound is H-alloThr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH2, where alloThr is allo-threonine, Nva is norvaline, and Aca is 6-amino-caproic acid . The synthesis involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve high purity .

Chemical Reactions Analysis

Allo-aca undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Scientific Research Applications

Allo-aca has a wide range of scientific research applications:

Mechanism of Action

Allo-aca exerts its effects by binding to the leptin receptor (ObR) and blocking leptin signaling. This inhibition prevents leptin from activating downstream signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in cell proliferation, differentiation, and survival. By blocking leptin signaling, this compound can modulate various physiological processes and has potential therapeutic applications in diseases related to leptin signaling .

Comparison with Similar Compounds

Allo-aca is unique among leptin receptor antagonists due to its high potency and specificity. Similar compounds include:

This compound stands out due to its specific sequence and modifications, which confer high binding affinity and inhibitory activity against the leptin receptor .

Properties

Molecular Formula

C48H75N13O15

Molecular Weight

1074.2 g/mol

IUPAC Name

(4S)-4-[[(2S,3S)-2-amino-3-hydroxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[4-(2-amino-2-oxoethyl)-2-oxochromen-7-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C48H75N13O15/c1-8-10-29(56-42(70)31(14-15-36(65)66)58-46(74)38(50)25(7)63)43(71)61-39(23(4)5)47(75)54-24(6)40(68)59-32(17-22(2)3)44(72)60-33(21-62)45(73)57-30(11-9-16-53-48(51)52)41(69)55-27-12-13-28-26(18-35(49)64)19-37(67)76-34(28)20-27/h12-13,19-20,22-25,29-33,38-39,62-63H,8-11,14-18,21,50H2,1-7H3,(H2,49,64)(H,54,75)(H,55,69)(H,56,70)(H,57,73)(H,58,74)(H,59,68)(H,60,72)(H,61,71)(H,65,66)(H4,51,52,53)/t24-,25-,29-,30-,31-,32-,33-,38-,39-/m0/s1

InChI Key

HBIZXCPYXWQUEB-PPHQEZGGSA-N

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@H](C)O)N

Canonical SMILES

CCCC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N

Origin of Product

United States

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